molecular formula C11H17NO3 B2597900 Tert-butyl 6-oxo-2-azabicyclo[3.2.0]heptane-2-carboxylate CAS No. 1279816-43-1

Tert-butyl 6-oxo-2-azabicyclo[3.2.0]heptane-2-carboxylate

Cat. No. B2597900
CAS RN: 1279816-43-1
M. Wt: 211.261
InChI Key: PJADABYYIMBUQR-UHFFFAOYSA-N
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Description

Tert-butyl 6-oxo-2-azabicyclo[3.2.0]heptane-2-carboxylate, also known as TBABH, is a chemical compound that has been the subject of scientific research due to its potential applications in medicine and other fields.

Scientific Research Applications

Synthesis and Chemical Transformations

Synthesis of Piperidine Derivatives Researchers have explored the synthesis of piperidine derivatives fused to a tetrahydrofuran ring, starting from tert-butyl 6-(2-hydroxyethyl)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate. This process involves intramolecular nucleophilic opening of the oxirane ring, followed by further chemical transformations to yield N-substituted hexahydrofuro[2,3-c]pyridine derivatives (Moskalenko & Boev, 2014).

Enantiomerically Pure Synthesis An efficient route to synthesize enantiomerically pure tert-butyl-(1R,4S,6R)-4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate has been developed, demonstrating significant improvements over original methods. This approach utilizes a chiral lactone starting material, allowing for large-scale production (Maton et al., 2010).

Bifunctional Compound Synthesis Efficient synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a previously unknown compound, have been described. These routes provide a convenient entry point for the synthesis of novel compounds, expanding the chemical space accessible by piperidine ring systems (Meyers et al., 2009).

Triazolyl-Substituted Piperidines The development of tert-butyl trans-4-ethynyl-3-hydroxypiperidine-1-carboxylate through regioselective ring-opening of N-Boc-protected 7-oxa-3-azabicyclo[4.1.0]heptane has been reported. This method serves as a novel scaffold for the synthesis of substituted piperidines (Harmsen et al., 2011).

Glutamic Acid Analogue The synthesis of a glutamic acid analogue from L-serine, using a series of chemical transformations, highlights the versatility of tert-butyl 7-benzyloxycarbonyl-7-azabicyclo[2.2.1]-2-heptene-1-carboxylate for selective functionalization at C-2. This process showcases the potential for creating bioactive molecules with complex structures (Hart & Rapoport, 1999).

Molecular Structure and Analysis

Cyclic Amino Acid Ester The synthesis and characterization of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, a cyclic amino acid ester, was achieved via intramolecular lactonization. The compound's structure was confirmed using single crystal X-ray diffraction, showcasing its bicyclo[2.2.2]octane structure, which includes a lactone moiety and a piperidine ring (Moriguchi et al., 2014).

Safety and Hazards

The compound has warning labels for skin and eye irritation .

properties

IUPAC Name

tert-butyl 6-oxo-2-azabicyclo[3.2.0]heptane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3/c1-11(2,3)15-10(14)12-5-4-7-8(12)6-9(7)13/h7-8H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJADABYYIMBUQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2C1CC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1279816-43-1
Record name tert-butyl 6-oxo-2-azabicyclo[3.2.0]heptane-2-carboxylate
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